molecular formula C18H24N2O6S B10999850 dimethyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-aspartate

dimethyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-aspartate

Cat. No.: B10999850
M. Wt: 396.5 g/mol
InChI Key: HZTBPLWHGDMDDR-MLCCFXAWSA-N
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Description

DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE is a complex organic compound with a unique structure that includes a thiazine ring and a methoxyphenyl group

Preparation Methods

The synthesis of DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE typically involves multiple steps, starting with the preparation of the thiazine ring and the methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions applied.

Scientific Research Applications

DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.

Comparison with Similar Compounds

Similar compounds to DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE include other thiazine derivatives and methoxyphenyl compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Thiazine-based molecules
  • Methoxyphenyl derivatives

Properties

Molecular Formula

C18H24N2O6S

Molecular Weight

396.5 g/mol

IUPAC Name

dimethyl (2S)-2-[[3-(4-methoxyphenyl)thiomorpholine-4-carbonyl]amino]butanedioate

InChI

InChI=1S/C18H24N2O6S/c1-24-13-6-4-12(5-7-13)15-11-27-9-8-20(15)18(23)19-14(17(22)26-3)10-16(21)25-2/h4-7,14-15H,8-11H2,1-3H3,(H,19,23)/t14-,15?/m0/s1

InChI Key

HZTBPLWHGDMDDR-MLCCFXAWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)N[C@@H](CC(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)NC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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